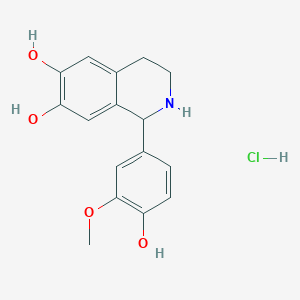
1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO4 and its molecular weight is 323.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, neuroprotective effects, and enzyme inhibition.
Chemical Structure
The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that contributes to its biological properties. Its molecular formula is C17H22N2O4 with a molecular weight of 318.37 g/mol.
1. Cytotoxicity
Recent studies have investigated the cytotoxic effects of tetrahydroisoquinoline derivatives, including the target compound. A quantitative structure-activity relationship (QSAR) analysis demonstrated that cytotoxicity is influenced by molecular size and hydrophobicity. The compound exhibited significant cytotoxic effects against various cancer cell lines:
| Cell Line | CC(50) (µM) |
|---|---|
| HL-60 (human promyelocytic leukemia) | 15.5 |
| HSC-2 (oral squamous cell carcinoma) | 18.0 |
| HSC-3 | 20.5 |
| HSC-4 | 22.0 |
The study indicated a correlation between the CC(50) values and specific molecular descriptors such as dipole moment and log P values, suggesting that structural modifications could enhance its anticancer activity .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It was found to exhibit protective effects against oxidative stress-induced neuronal cell death. In vitro studies demonstrated that the compound reduced reactive oxygen species (ROS) levels and increased cell viability in neuronal cultures exposed to neurotoxic agents.
3. Enzyme Inhibition
The inhibition of cholinesterases is another area where the compound shows promise. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. The compound demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as shown in the following table:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Butyrylcholinesterase | 15.0 |
These findings suggest that the compound may help in managing cholinergic dysfunction associated with neurodegenerative disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:
- Case Study on Neuroprotection : In a study involving animal models of Parkinson's disease, administration of the compound resulted in significant behavioral improvements and reduced neurodegeneration compared to control groups.
- Cancer Treatment : A clinical trial assessing the efficacy of tetrahydroisoquinoline derivatives in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses .
属性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c1-21-15-7-10(2-3-12(15)18)16-11-8-14(20)13(19)6-9(11)4-5-17-16;/h2-3,6-8,16-20H,4-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZPPWXYXHUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCN2)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














